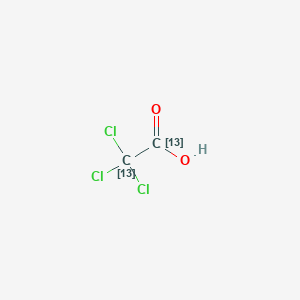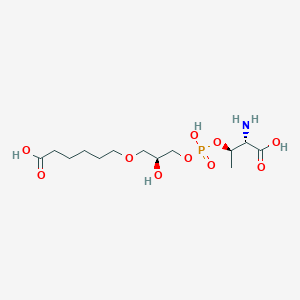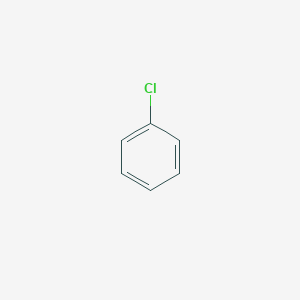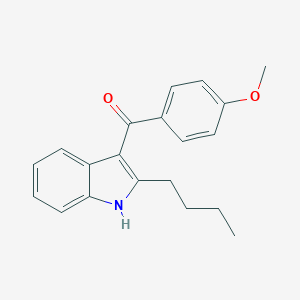
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone, also known as JWH-250, is a synthetic cannabinoid compound that has gained popularity in recent years due to its psychoactive effects. It was first synthesized in 1995 by John W. Huffman and his team at Clemson University. JWH-250 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are responsible for the psychoactive effects of cannabis.
作用机制
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body and are responsible for the psychoactive effects of cannabis. When (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This results in a variety of physiological effects, including altered perception, mood, and appetite.
生化和生理效应
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has been shown to have a wide range of biochemical and physiological effects. It can cause changes in heart rate, blood pressure, and body temperature. It can also affect the release of hormones and neurotransmitters, such as dopamine and serotonin. (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has been shown to have analgesic, anti-inflammatory, and antiemetic effects, making it a potential treatment for a variety of medical conditions.
实验室实验的优点和局限性
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. It is also relatively stable and easy to work with. However, there are limitations to using (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone in lab experiments. It is a synthetic compound that does not occur naturally in the body, so its effects may not accurately reflect those of endogenous cannabinoids. Additionally, (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has psychoactive effects that may interfere with some experiments.
未来方向
There are several future directions for research on (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone. One area of interest is the development of new treatments for cancer using cannabinoid compounds. (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has shown promise in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Another area of interest is the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's. (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may be a potential treatment option. Finally, there is ongoing research into the development of new synthetic cannabinoid compounds with improved therapeutic properties and fewer side effects.
合成方法
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone is synthesized using a multistep process that involves the reaction of 4-methoxyphenylacetonitrile with butyl magnesium bromide to form 4-methoxyphenylbutanenitrile. This intermediate is then reacted with 3-indolylacetic acid to form the final product, (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone. The synthesis of (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone is complex and requires specialized equipment and expertise.
科学研究应用
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been used to investigate the role of the endocannabinoid system in various physiological processes, such as pain perception, appetite regulation, and immune function. (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has also been used to study the effects of cannabinoids on cancer cells and to develop new treatments for cancer.
属性
CAS 编号 |
155335-09-4 |
|---|---|
产品名称 |
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone |
分子式 |
C20H21NO2 |
分子量 |
307.4 g/mol |
IUPAC 名称 |
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H21NO2/c1-3-4-8-18-19(16-7-5-6-9-17(16)21-18)20(22)14-10-12-15(23-2)13-11-14/h5-7,9-13,21H,3-4,8H2,1-2H3 |
InChI 键 |
VMBZKJORWAIIMM-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)OC |
规范 SMILES |
CCCCC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)OC |
同义词 |
(2-BUTYL-1H-INDOL-3-YL)(4-METHOXYPHENYL)METHANONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



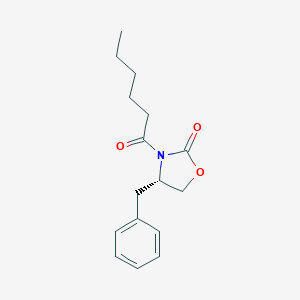
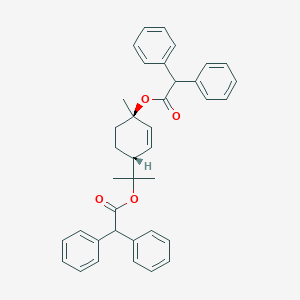
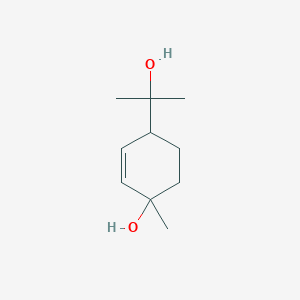
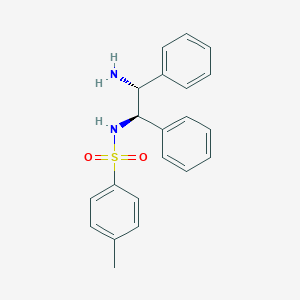
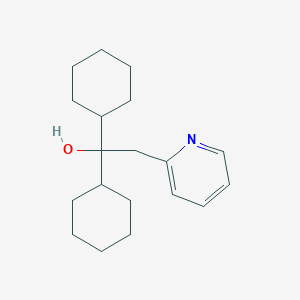
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)
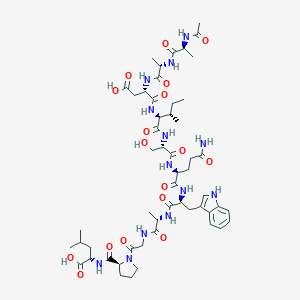
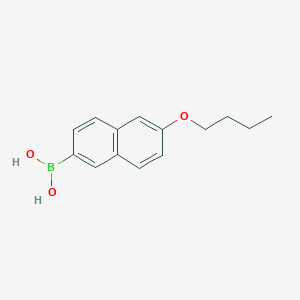
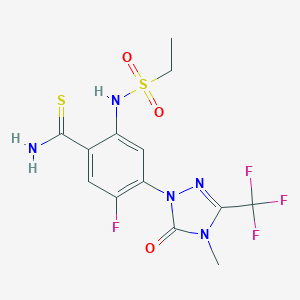
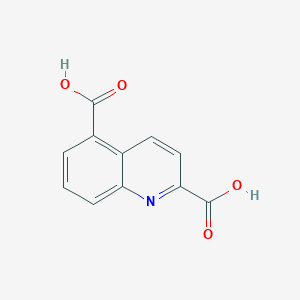
![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)
